5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
The compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule. . This compound is often used as a reference standard in pharmaceutical research and development, particularly in the context of Sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used to treat erectile dysfunction and pulmonary hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.
Uniqueness
The uniqueness of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties . These modifications can affect its binding affinity, selectivity, and overall efficacy compared to other similar compounds .
Properties
Molecular Formula |
C28H44N6O11S |
---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H36N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14,17,19-21,23,25H,5-7,10-13H2,1-4H3,(H,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WNPHDHDAZIZVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)N(N1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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